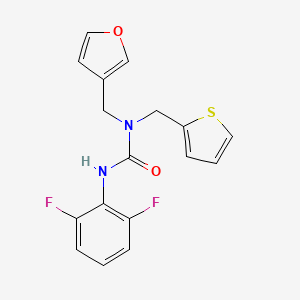
3-(2,6-Difluorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Difluorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H14F2N2O2S and its molecular weight is 348.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2,6-Difluorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a urea moiety linked to a difluorophenyl group, a furan ring, and a thiophene ring. This unique combination of heterocycles is believed to influence its biological activity significantly.
| Structural Feature | Description |
|---|---|
| Urea Group | Enhances solubility and bioavailability. |
| Difluorophenyl Ring | Provides electron-withdrawing properties, potentially enhancing receptor binding. |
| Furan and Thiophene Rings | Contribute to π-π stacking interactions with biological targets. |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including topoisomerases and kinases.
- Receptor Interaction : The compound may interact with specific receptors, modulating their activity and leading to therapeutic effects.
- Cell Penetration : The lipophilicity conferred by the difluorophenyl group may enhance cellular uptake.
Antimicrobial Activity
Research has indicated that urea derivatives exhibit significant antimicrobial properties. In a comparative study, the compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Pseudomonas aeruginosa | 0.25 µg/mL |
These results suggest that the compound possesses potent antibacterial activity, particularly against multidrug-resistant strains .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.13 |
| HCT-116 | 4.5 |
Flow cytometry analysis indicated that the compound induces apoptosis in these cell lines, primarily through caspase activation .
Case Study 1: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted to evaluate the impact of various substituents on the biological activity of similar urea derivatives. The introduction of electron-withdrawing groups at specific positions enhanced the inhibitory potency against α-glucosidase and β-glucuronidases, suggesting a potential for developing more effective inhibitors .
Case Study 2: Mechanistic Insights
A recent study explored the mechanism of action of related compounds involving the inhibition of bacterial type II topoisomerases. The findings indicated that modifications to the urea structure could lead to substantial changes in antibacterial efficacy, highlighting the importance of structural optimization in drug design .
Propiedades
IUPAC Name |
3-(2,6-difluorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c18-14-4-1-5-15(19)16(14)20-17(22)21(9-12-6-7-23-11-12)10-13-3-2-8-24-13/h1-8,11H,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCNCYXDRAGLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)N(CC2=COC=C2)CC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














